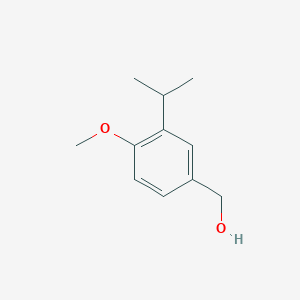

4-Methoxy-3-isopropylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJGMJADCCXLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31816-29-2 | |

| Record name | [4-methoxy-3-(propan-2-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 3 Isopropylbenzyl Alcohol and Analogues

Classical Organic Synthesis Approaches

Classical methods for preparing benzylic alcohols like 4-methoxy-3-isopropylbenzyl alcohol often rely on the reduction of corresponding aromatic aldehydes and carboxylic acid derivatives or through nucleophilic substitution pathways.

Reduction of Aromatic Aldehyde and Carboxylic Acid Derivatives to Benzylic Alcohols

A primary and straightforward method for synthesizing benzylic alcohols is the reduction of the corresponding aldehyde or carboxylic acid derivatives. This approach is widely applicable and can be adapted for various substituted aromatic compounds.

For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, is commonly reduced to vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). udel.edusciencemadness.org This transformation serves as a model for the reduction of other substituted benzaldehydes. The reduction of a carboxylic acid derivative, such as 3,5-dimethoxy-4-isopropylbenzoic acid, would similarly yield the corresponding benzylic alcohol.

A two-step synthesis of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin has been demonstrated, which involves the reaction of Merrifield resin with vanillin, followed by reduction with sodium borohydride (B1222165). ias.ac.in This highlights the utility of reducing vanillin derivatives in more complex synthetic schemes.

Similarly, 3,5-dimethoxybenzyl alcohol is a commercially available compound that can be used as a starting material for the synthesis of more complex molecules like dendrimeric compounds. sigmaaldrich.com The synthesis of m-methoxy benzyl (B1604629) alcohol has been achieved through a multi-step process starting from m-chlorobenzaldehyde, involving protection of the aldehyde, a methoxylation step, and subsequent deprotection and reduction. google.com

Sodium borohydride (NaBH₄) is a frequently used reducing agent for the conversion of aldehydes and ketones to alcohols due to its mild nature and high selectivity. udel.edusciencemadness.org It is considered safer to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄), which reacts explosively with water. quizlet.com

The reduction of vanillin to vanillyl alcohol using sodium borohydride is a well-established laboratory procedure. udel.edusciencemadness.org The reaction is typically carried out in a basic aqueous solution or an alcohol like ethanol (B145695) or methanol. udel.edusciencemadness.orgechemi.com Using a 50-100% excess of sodium borohydride is common practice to ensure the reaction goes to completion and to increase the reaction rate. sciencemadness.org The reaction is exothermic, and controlling the temperature, often by using an ice bath, is crucial. udel.edusciencemadness.org After the reduction, the reaction mixture is typically acidified to neutralize any remaining reducing agent and to precipitate the alcohol product. udel.edu

| Reactant | Reducing Agent | Solvent | Conditions | Product | Reference |

| Vanillin | Sodium Borohydride | Ethanol/Water | Room temperature, followed by cooling | Vanillyl Alcohol | udel.edusciencemadness.org |

| Vanillin | Sodium Borohydride | 0.01 M NaOH | Basic aqueous media | Vanillyl Alcohol | chegg.com |

| Merrifield resin-vanillin | Sodium Borohydride | THF/Water | Reflux (microwave) | MBBA resin | ias.ac.in |

Nucleophilic Substitution Reactions in Benzyl Alcohol Synthesis

The synthesis of benzyl alcohols can also be achieved through nucleophilic substitution reactions, often involving a benzyl halide precursor. For example, benzyl chloride can be hydrolyzed to benzyl alcohol. wikipedia.org This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the solvent. reddit.comkhanacademy.org Polar protic solvents like water favor the Sₙ1 pathway by stabilizing the benzyl carbocation intermediate, while polar aprotic solvents promote the Sₙ2 mechanism. reddit.com

The conversion of a substituted benzyl alcohol to a benzyl chloride can be accomplished using various reagents, including tosyl chloride in the presence of a base. researchgate.net This resulting benzyl chloride can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield the corresponding benzyl alcohol. This two-step process provides an alternative route to direct reduction methods. The synthesis of benzyl chlorides from benzyl alcohols can be achieved with high selectivity using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org

Catalytic Synthesis Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These strategies are applicable to the synthesis of complex benzylic alcohols and their derivatives.

Transition Metal-Catalyzed Methods for C-C and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-O bonds. beilstein-journals.orgnih.gov These reactions, such as the Buchwald-Hartwig amination, can be used to couple amines and phenols with aryl halides or tosylates to form C-N and C-O bonds, respectively. beilstein-journals.orgnih.gov For instance, palladium catalysts in combination with specific phosphine (B1218219) ligands like Xantphos can effectively mediate the coupling of amides with aryl bromides. beilstein-journals.org

The direct arylation of sp³ C-H bonds, including benzylic positions, is a challenging but increasingly feasible transformation. acs.org Palladium catalysts have been developed for the direct benzylic C-H arylation of 2-alkyl substituted N-iminopyridinium ylides with aryl chlorides. acs.org Furthermore, a palladium(II)/copper(I) co-catalyzed system has been developed for the synthesis of benzo-fused heterocycles through a process involving dual Csp²–Csp³ bond formation. nih.gov Benzylic fluorides have also been shown to be suitable substrates for palladium-catalyzed substitution reactions with various nucleophiles. acs.org

A stereodivergent synthesis of benzylic alcohol derivatives has been achieved using a palladium/copper co-catalyzed asymmetric benzylic substitution reaction. nih.gov This method allows for the synthesis of various benzylic alcohol derivatives with adjacent stereocenters in high yields and with excellent control of stereochemistry. nih.gov

Chemo- and Enantioselective Catalysis in Related Benzylic Systems

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a variety of enantioselective transformations. researchgate.netnih.gov These catalysts are particularly useful in reactions involving imines and other prochiral substrates. For example, CPAs have been successfully employed in the enantioselective (3+2) cycloaddition of quinone diimides with enecarbamates to produce 2,3-disubstituted indolines with high enantioselectivity. acs.org

CPAs have also been used to catalyze the enantioselective reductive amination of benzyl methyl ketone derivatives to furnish chiral β-aryl amines with high yields and good to high enantioselectivities. nih.gov The development of enantioselective organocatalysis, including the use of proline and its derivatives, has been a significant advancement in organic synthesis, allowing for the selective formation of specific stereoisomers. youtube.com These catalytic systems demonstrate the potential for achieving high levels of chemo- and enantioselectivity in the synthesis of complex molecules containing benzylic stereocenters.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of benzyl alcohol derivatives aims to reduce waste, eliminate hazardous solvents, and improve energy efficiency. A key strategy in this domain is the development of solvent-free synthetic procedures.

Solvent-free reactions offer significant environmental benefits by eliminating the need for large volumes of volatile organic compounds, which are often toxic, flammable, and difficult to recycle. One notable example is the reduction of aldehydes to alcohols. A green synthesis for an analogue, 4-methoxybenzyl alcohol, has been demonstrated through the solvent-free reduction of p-anisaldehyde using sodium borohydride (NaBH₄), achieving a high yield of 98% ugm.ac.id. This approach is energy-efficient and proceeds relatively quickly. Following this, the resulting alcohol can be converted to 4-methoxybenzyl bromide, also under solvent-free conditions, by treatment with phosphorus tribromide (PBr₃) ugm.ac.id. This methodology could theoretically be adapted for the synthesis of this compound from its corresponding aldehyde, 4-methoxy-3-isopropylbenzaldehyde.

Another area where solvent-free conditions have been successfully applied is in the oxidation of benzyl alcohol derivatives. While this converts the alcohol to an aldehyde, the principles are relevant to green synthetic design. Research has shown that palladium oxide supported on ceria nanorods (PdOₓ/CeO₂-NR) can effectively catalyze the aerobic, solvent-free oxidation of various benzyl alcohol derivatives to their corresponding aldehydes with good conversion and high selectivity mdpi.com. Similarly, chromium orthoborate (CrBO₃) has been used as a catalyst for the liquid-phase oxidation of benzyl alcohol under solvent-free conditions, yielding benzaldehyde, dibenzyl ether, and benzyl benzoate (B1203000) researchgate.net. These examples highlight a trend towards heterogeneous catalysis in solventless systems, which simplifies catalyst recovery and product purification, further adhering to green chemistry ideals.

Biotransformational and Enzymatic Synthesis

Biotransformation and enzymatic synthesis represent a powerful frontier in green chemistry, offering high selectivity and mild reaction conditions. These methods are increasingly explored for the production of benzyl alcohol analogues.

Enzyme-mediated synthesis provides a direct route to specific analogues. For instance, the synthesis of 4-isopropylbenzyl alcohol (cumic alcohol) can be achieved through the biotransformation of p-cymene (B1678584). The enzyme system p-cymene monooxygenase, found in bacteria such as Pseudomonas chlororaphis and Pseudomonas putida, catalyzes the specific hydroxylation of the methyl group of p-cymene to produce 4-isopropylbenzyl alcohol ebi.ac.uk. This reaction is the initial step in the natural assimilation pathway of p-cymene by these microorganisms.

Furthermore, whole-cell biotransformation using engineered microorganisms offers a sophisticated route from basic feedstocks. An artificial enzyme cascade has been developed in Escherichia coli to produce benzyl alcohol and its analogues directly from L-phenylalanine. nih.govresearchgate.net This engineered pathway involves five different enzymes that convert the amino acid into the corresponding alcohol with conversions reported to be above 99% nih.govresearchgate.net. This method has also been successfully applied to produce p-hydroxybenzyl alcohol from L-tyrosine, demonstrating its potential for creating a variety of substituted benzyl alcohols from renewable bio-based materials nih.govresearchgate.net.

Transesterification is another key enzymatic reaction used to create derivatives of benzyl alcohols. This process, often catalyzed by lipases, involves the transfer of an acyl group from an acyl donor (like an ester) to the alcohol. It is particularly advantageous due to its mild reaction conditions and the high purity of the resulting products nih.gov. Lipase A from Candida antarctica (CAL-A) and Lipozyme RM IM are highly effective biocatalysts for the transesterification of benzyl alcohol and its derivatives scielo.brresearchgate.net. Using vinyl acetate (B1210297) as an acyl donor in a solvent-free system can lead to 100% conversion to benzyl acetate in just 10 minutes researchgate.net. This method avoids the formation of undesirable byproducts often seen in chemical catalysis researchgate.net.

The table below summarizes findings from various studies on the enzymatic transesterification of benzyl alcohol analogues, highlighting the conditions and outcomes.

| Enzyme | Substrate | Acyl Donor | Solvent | Reaction Time | Conversion / Selectivity | Reference |

| Lipozyme RM IM | Benzyl alcohol | Vinyl acetate | Solvent-Free | 10 min | 100% Conversion | researchgate.net |

| Candida antarctica Lipase A (CAL-A) | Tertiary benzyl bicyclic alcohols | Vinyl butyrate | Heptane or Isooctane | 4-5 h | 44-45% Conversion, 96-99% ee | scielo.br |

| Mycobacterium smegmatis Acyltransferase (MsAcT) | Benzyl alcohol | Vinyl acetate | KPi Buffer (Aqueous) | 1 h | ~90% Yield | researchgate.net |

These enzymatic methods, including direct synthesis and derivatization via transesterification, offer highly specific and environmentally benign pathways for producing this compound and its diverse analogues.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Benzylic Alcohol Functionality

The oxidation of benzylic alcohols is a cornerstone transformation in organic synthesis, providing access to valuable aromatic aldehydes and carboxylic acids. This process involves the removal of hydrogen atoms from the alcohol moiety.

The oxidation of primary benzylic alcohols can be controlled to yield either the corresponding aldehyde or, with more potent oxidizing conditions, the carboxylic acid. organic-chemistry.org For instance, the oxidation of related compounds like 4-isopropylbenzyl alcohol and 4-methoxybenzyl alcohol serves as a model for the expected reactivity of 4-Methoxy-3-isopropylbenzyl alcohol. These reactions yield 4-isopropylbenzaldehyde (B89865) and 4-methoxybenzaldehyde, respectively. sigmaaldrich.cnwikipedia.org

A two-step, one-pot procedure can convert primary alcohols into carboxylic acids by first using reagents like NaOCl and TEMPO, followed by sodium chlorite (B76162) (NaClO₂). nih.gov This method is effective for a range of alcohols, including electron-rich benzylic alcohols. nih.gov The direct oxidation to carboxylic acids can also be achieved by merging a copper-catalyzed aerobic oxidation with a subsequent chlorite oxidation. rsc.orgrsc.org

Modern synthetic methods favor catalytic systems that are efficient and environmentally benign, often utilizing air as the ultimate oxidant.

Cu(I)/TEMPO System: A prominent example is the copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) catalyst system. nih.gov This system effectively promotes the aerobic oxidation of primary alcohols, including benzylic types, to aldehydes. nih.govnih.gov The mechanism involves a two-stage catalytic cycle:

Catalyst Oxidation: The active Cu(I) species is oxidized by oxygen to a Cu(II) species. nih.govacs.org

Substrate Oxidation: The Cu(II) species and the nitroxyl (B88944) radical of TEMPO mediate the oxidation of the alcohol to the aldehyde. nih.gov

For reactive substrates like benzylic alcohols, the rate-limiting step is typically the oxidation of the catalyst by O₂. nih.gov Various iterations of this system exist, differing in ligands, solvents, and copper sources, all of which influence reaction rates and substrate scope. nih.gov

Photocatalysis with Bismuth Vanadate (B1173111) (BiVO₄): Bismuth vanadate has emerged as a promising photocatalyst for the oxidation of benzylic alcohols. nih.govnih.gov Under visible light irradiation, BiVO₄ can catalyze the oxidation of benzyl (B1604629) alcohol, particularly in a non-aqueous medium like acetonitrile (B52724) with sodium bicarbonate, which helps stabilize the photocatalyst and facilitate the reaction. nih.gov This approach represents a green and sustainable method for alcohol oxidation. nih.govnih.gov

The reactivity of benzylic alcohols in oxidation reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Cu/TEMPO catalyst systems are effective for a wide range of para-substituted benzyl alcohols, including those with both electron-donating (e.g., -OMe, -iPr) and electron-withdrawing (e.g., -Cl, -NO₂) groups. rsc.org Generally, electron-rich benzylic alcohols tend to react faster. nih.gov However, very electron-rich substrates can sometimes be prone to over-oxidation. acs.org The chemoselectivity of these methods is a key advantage; for example, primary benzylic alcohols can be oxidized in the presence of secondary aliphatic alcohols. rsc.org

The table below illustrates the substrate scope for the Cu(I)/TEMPO catalyzed oxidation of various benzyl alcohols.

Table 1: Substrate Scope in Cu(I)/TEMPO Catalyzed Aerobic Alcohol Oxidation This table is interactive. Click on the headers to sort the data.

| Substrate (4-R-C₆H₄CH₂OH) | R Group | Product | Typical Reaction Time |

|---|---|---|---|

| 4-Nitrobenzyl alcohol | -NO₂ | 4-Nitrobenzaldehyde | 30-60 min |

| 4-Chlorobenzyl alcohol | -Cl | 4-Chlorobenzaldehyde | 30-60 min |

| 4-Bromobenzyl alcohol | -Br | 4-Bromobenzaldehyde | 30-60 min |

| 4-Methoxybenzyl alcohol | -OMe | 4-Methoxybenzaldehyde | 30-60 min |

| 4-Methylbenzyl alcohol | -Me | 4-Methylbenzaldehyde | 30-60 min |

| 4-Isopropylbenzyl alcohol | -iPr | 4-Isopropylbenzaldehyde | 30-60 min |

Data sourced from research on Cu(bpy)/TEMPO catalyst systems, which are effective for a range of benzyl alcohols under ambient conditions. rsc.org

Reduction Reactions and Hydrodeoxygenation

Hydrodeoxygenation (HDO) is a crucial reduction process for converting biomass-derived molecules, which are often rich in oxygen, into valuable hydrocarbons and chemical feedstocks. This reaction involves the cleavage of a carbon-oxygen bond and its replacement with a carbon-hydrogen bond.

The selective HDO of aromatic alcohols like 4-isopropylbenzyl alcohol is a valuable transformation, but it presents a challenge: cleaving the C-OH bond without reducing the aromatic ring. rsc.org Noble metal catalysts are often too active, leading to undesired saturation of the benzene (B151609) ring. rsc.org Therefore, research has focused on developing non-noble metal catalysts that offer high chemoselectivity. rsc.orgrsc.org These catalysts can effectively cleave the C-OH bond while leaving the aromatic ring intact, achieving high yields of the desired alkylbenzene products. rsc.org

Significant progress has been made in designing robust and selective catalysts for HDO.

ZIF and Co@CN Catalysts: Zeolitic Imidazolate Frameworks (ZIFs), particularly ZIF-67 which is cobalt-based, have proven to be excellent precursors for creating highly effective HDO catalysts. researchgate.netmdpi.com Through pyrolysis, ZIF-67 can be converted into cobalt nanoparticles embedded in a porous, nitrogen-doped carbon matrix (Co@CN). rsc.orgrsc.org

These Co@CN catalysts exhibit several advantageous properties:

High Porosity and Surface Area: The porous structure facilitates the adsorption of substrates. rsc.orgresearchgate.net

Uniformly Dispersed Co Nanoparticles: The nitrogen-doped carbon support effectively anchors the cobalt nanoparticles, preventing aggregation and maintaining high activity. researchgate.net

Enhanced Selectivity: The unique electronic properties arising from the interaction between cobalt and the nitrogen-doped carbon matrix promote the selective cleavage of the C-OH bond over hydrogenation of the aromatic ring. rsc.org

Recyclability: The magnetic nature of the cobalt nanoparticles allows for easy separation and reuse of the catalyst without significant loss of activity. researchgate.net

Research has demonstrated that these Co@CN catalysts achieve excellent yields (often >99%) for the HDO of a variety of aromatic alcohols to their corresponding hydrocarbons. rsc.org

The table below summarizes the performance of a Co@CN catalyst in the hydrodeoxygenation of various aromatic alcohols.

Table 2: Performance of Co@CN Catalyst in Hydrodeoxygenation of Aromatic Alcohols This table is interactive. Click on the headers to sort the data.

| Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1-Phenylethanol | Ethylbenzene | >99 | >99 |

| 1-(4-Methylphenyl)ethanol | 4-Ethyltoluene | >99 | >99 |

| 4-Methylbenzyl alcohol | p-Xylene | >99 | >99 |

| 4-Isopropylbenzyl alcohol | 4-Isopropyltoluene (p-Cymene) | >99 | >99 |

| 1-(4-Methoxyphenyl)ethanol | 4-Ethylanisole | >99 | >99 |

Data reflects the high efficiency and chemoselectivity of Co@CN catalysts derived from ZIFs for the HDO of aromatic alcohols. rsc.orgrsc.org

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of benzylic alcohols is a poor leaving group, but it can be activated to undergo nucleophilic substitution reactions. These transformations are fundamental in organic synthesis for introducing a variety of functional groups.

A primary transformation for benzylic alcohols is their conversion to the corresponding benzylic halides. For instance, the related compound 4-methoxybenzyl alcohol readily reacts with hydrogen bromide to yield 4-methoxybenzyl bromide. wikipedia.org This reaction typically proceeds by protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized benzylic carbocation, which is then attacked by the bromide ion. Given the structural similarity, this compound is expected to undergo an analogous reaction to form 4-methoxy-3-isopropylbenzyl bromide.

The nucleophilic substitution reactions of benzylic alcohols can proceed through either an S(_N)1 or S(_N)2 mechanism, and the operative pathway is highly dependent on the substrate structure, the nucleophile, and the reaction conditions. rsc.orgyoutube.com

For primary benzylic alcohols, the S(_N)2 mechanism is often favored, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. youtube.com However, for secondary and tertiary benzylic alcohols, or for primary benzylic alcohols with electron-donating substituents that can stabilize a carbocation, the S(_N)1 pathway becomes more prevalent. rsc.orgyoutube.com

In the case of this compound, the presence of the electron-donating 4-methoxy group would significantly stabilize the formation of a benzylic carbocation intermediate through resonance. This stabilization strongly favors an S(_N)1-type mechanism for substitution reactions at the benzylic carbon. rsc.org The reaction is initiated by the protonation of the hydroxyl group, which then leaves as water to form a carbocation. This intermediate is then trapped by a nucleophile. rsc.org Non-metallic Lewis acids like B(C(_6)F(_5))(_3) have also been shown to catalyze the direct nucleophilic substitution of benzylic alcohols under mild conditions, proceeding through a proposed S(_N)1 mechanism involving a carbocation intermediate. rsc.orgrsc.org

Advanced Coupling and Functionalization Reactions

Modern synthetic methods have expanded the utility of benzylic alcohols beyond simple substitution reactions, enabling their use in more complex C-C and C-heteroatom bond-forming reactions.

The functionalization of C(sp³)–H bonds is a powerful tool in organic synthesis for creating molecular complexity. wisc.eduethernet.edu.etresearchgate.net For benzylic alcohols, α-alkylation reactions represent a key C(sp³)–H functionalization strategy. These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netacs.org In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then undergoes a condensation reaction with a nucleophile (e.g., a ketone enolate), followed by the return of the "borrowed" hydrogen to the resulting intermediate to afford the α-alkylated product. researchgate.netacs.org

For example, iron(II) chloride has been reported as an effective catalyst for the α-alkylation of ketones with various benzylic alcohols, providing good to excellent yields. researchgate.net This method demonstrates broad applicability for benzylic alcohols bearing both electron-donating and electron-withdrawing substituents. researchgate.net

| Catalyst System | Alcohol Substrate | Ketone Substrate | Product Yield | Reference |

| FeCl₂ | Benzyl alcohol | Acetophenone | 99% | researchgate.net |

| CuCl₂/TMEDA | Benzyl alcohol | Phenylacetonitrile | up to 99% | acs.org |

| Mn-complex | Benzyl alcohol | Various ketones | Excellent | researchgate.net |

This table presents examples of catalyst systems used for the α-alkylation of benzylic alcohols.

Acceptorless dehydrogenative coupling (ADC) is an environmentally benign synthetic strategy that involves the formation of new bonds with the concomitant release of molecular hydrogen, avoiding the need for stoichiometric oxidants. researchgate.netbenthamdirect.comacs.org This methodology has been successfully applied to the derivatization of benzylic alcohols.

A notable application is the synthesis of benzothiazoles, which are important heterocyclic motifs in medicinal chemistry. researchgate.net In this transformation, a primary alcohol, such as a substituted benzyl alcohol, is coupled with 2-aminothiophenol (B119425) in the presence of a suitable catalyst. researchgate.net Palladium(II) pincer complexes have been shown to be efficient catalysts for this reaction. researchgate.net The proposed mechanism involves the initial dehydrogenation of the alcohol to the corresponding aldehyde by the palladium catalyst. This is followed by condensation with the 2-aminothiophenol to form a Schiff base intermediate, which then undergoes intramolecular cyclization and a second dehydrogenation step to yield the final benzothiazole (B30560) product. researchgate.net This method is applicable to a wide range of primary aromatic alcohols, including those with electron-releasing and sterically hindering groups. researchgate.net

| Catalyst | Alcohol Substrate | Coupling Partner | Product | Yield | Reference |

| Pd(II)N^N^S pincer complex | Primary aromatic alcohols | 2-Aminothiophenol | 2-Arylbenzothiazoles | Moderate to High | researchgate.net |

This table summarizes the acceptorless dehydrogenative coupling reaction for the synthesis of benzothiazoles.

Derivatization and Advanced Organic Building Blocks

Synthesis of Ethers and Esters with Modified Physicochemical Profiles

The hydroxyl group of 4-methoxy-3-isopropylbenzyl alcohol is a key functional handle for the synthesis of various ether and ester derivatives. These reactions are fundamental in modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Standard etherification methods, such as the Williamson ether synthesis, can be employed. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com For instance, reaction with a suitable alkyl halide in the presence of a base like sodium hydride would yield the corresponding ether. The choice of the alkyl halide allows for the introduction of a wide range of substituents, thereby fine-tuning the properties of the final product.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. nih.gov A significant advancement in this area is the use of enzymatic transesterification. Lipases, for example, can catalyze the transfer of an acyl group from a donor ester to this compound in a highly selective manner under mild reaction conditions. d-nb.inforsc.orgnih.gov This biocatalytic approach is advantageous for its high efficiency, reduced byproduct formation, and environmental friendliness. rsc.org The optimization of enzymatic transesterification involves considering factors like the choice of enzyme, solvent, temperature, and the molar ratio of substrates. d-nb.inforesearchgate.netnih.gov

Below is an interactive table summarizing common methods for ether and ester synthesis from alcohols:

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Forms ethers via an SN2 mechanism. Best with primary alkyl halides. masterorganicchemistry.comlibretexts.org |

| Acid-Catalyzed Dehydration | Alcohol, Strong Acid (e.g., H2SO4) | Primarily for symmetrical ethers from primary alcohols. libretexts.orglibretexts.org |

| Alkoxymercuration-Demercuration | Alkene, Alcohol, Mercuric Acetate (B1210297), NaBH4 | Markovnikov addition of an alcohol to an alkene. libretexts.orglibretexts.org |

| Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Reversible reaction, often requiring removal of water. |

| Acylation with Acid Chlorides | Alcohol, Acid Chloride, Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. nih.gov |

| Enzymatic Transesterification | Alcohol, Ester, Lipase | High selectivity, mild conditions, and environmentally benign. d-nb.inforsc.org |

Utilization in Heterocyclic Compound Synthesis

The structural motif of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Indole (B1671886) Derivatives: Indole and its derivatives are ubiquitous in natural products and medicinal chemistry. openmedicinalchemistryjournal.comnih.gov While direct synthesis of indoles from this compound is not a common primary route, derivatives of this alcohol can be incorporated into indole-forming reactions. For example, the corresponding aldehyde, 4-methoxy-3-isopropylbenzaldehyde, could be used in reactions like the Fischer indole synthesis or other condensation reactions with anilines or their derivatives to form substituted indoles. nih.govorganic-chemistry.org The resulting indole would bear the 4-methoxy-3-isopropylphenyl substituent, a feature that could be explored for its impact on biological activity.

Benzothiazole (B30560) Derivatives: Benzothiazoles are another important class of heterocyclic compounds with a wide range of applications. nih.govwikipedia.org The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. nih.govijper.org Similar to indole synthesis, 4-methoxy-3-isopropylbenzaldehyde, derived from the parent alcohol, can serve as the aldehyde component in this condensation, leading to the formation of 2-(4-methoxy-3-isopropylphenyl)benzothiazole. Various catalysts and reaction conditions, including green chemistry approaches, have been developed to facilitate this transformation. nih.govjsynthchem.com

The following table outlines common synthetic routes to indoles and benzothiazoles where derivatives of this compound could be utilized.

| Heterocycle | General Synthetic Method | Potential Role of this compound derivative |

| Indole | Fischer Indole Synthesis | The corresponding aldehyde (4-methoxy-3-isopropylbenzaldehyde) can react with a phenylhydrazine. nih.gov |

| Indole | Nenitzescu Indole Synthesis | The corresponding aldehyde could potentially be used in variations of this reaction. |

| Benzothiazole | Condensation with 2-aminothiophenol | The corresponding aldehyde or carboxylic acid can be condensed with 2-aminothiophenol. nih.govijper.orgnih.gov |

Precursor Roles in Natural Product Synthesis and Analogues

The structural framework of this compound is related to several natural products and their synthetic analogues, particularly those derived from vanillin (B372448).

Vanillin-Derived Compounds: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available natural product that serves as a starting material for the synthesis of numerous compounds. nih.govnih.govebi.ac.uk this compound can be considered a synthetic analogue of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), where the phenolic hydroxyl group is replaced by an isopropyl group at the meta position relative to the hydroxymethyl group. wikipedia.orgnist.gov This structural modification can significantly alter the biological and chemical properties of the molecule. Syntheses starting from vanillin often involve protection of the phenolic hydroxyl group, followed by modification of the aldehyde and subsequent reactions. researchgate.netui.ac.id The methodologies used for vanillin can often be adapted for the synthesis and derivatization of this compound and its related compounds.

Approach to Candelabrone and other Natural Products: While a direct role of this compound in the synthesis of candelabrone has not been explicitly detailed in the provided search results, its structural elements are present in various natural products. The synthesis of complex natural products often involves the strategic assembly of smaller, functionalized building blocks. nih.gov A molecule like this compound or its derivatives could potentially serve as such a building block, providing a substituted aromatic ring that can be further elaborated to construct the target natural product or its analogues.

Incorporation of this compound Motifs into Larger Molecular Architectures

The 4-methoxy-3-isopropylbenzyl moiety can be integrated into larger and more complex molecular structures, leading to novel compounds with unique properties.

Complex Phenanthrolinium Salts: Research has shown the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, a complex phenanthrolinium salt, starting from vanillin. researchgate.netui.ac.id This synthesis involves the alkylation of vanillin to 4-ethoxy-3-methoxybenzaldehyde, followed by reduction to the corresponding benzyl (B1604629) alcohol. This alcohol is then converted to a benzyl bromide, which subsequently alkylates 1,10-phenanthroline. researchgate.netui.ac.id A similar synthetic strategy could be envisioned using this compound, which would lead to a phenanthrolinium salt bearing the 4-methoxy-3-isopropylbenzyl group.

Thietane (B1214591) Dioxides: Recent studies have described the synthesis of 3,3-disubstituted thietane dioxides where benzylic tertiary alcohols of the thietane dioxides are coupled with arenes. acs.org While not directly involving this compound, this methodology highlights a potential application where this alcohol or its derivatives could be coupled to a thietane dioxide core, creating complex sulfur-containing heterocyclic structures.

Modified Thymidine (B127349) Derivatives: The incorporation of benzyl motifs into nucleoside analogues is a strategy used in medicinal chemistry to develop antiviral and anticancer agents. While specific examples using the 4-methoxy-3-isopropylbenzyl group were not found, the general principle of modifying nucleosides like thymidine with benzylic groups is established. This suggests a potential avenue for future research where the 4-methoxy-3-isopropylbenzyl motif could be introduced to explore its effect on the biological activity of thymidine derivatives.

Strategies for Structural Modifications of Aromatic Substituents

The aromatic ring of this compound offers sites for further structural modifications, allowing for the synthesis of a diverse library of analogues.

Alkylation: The aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation, to introduce additional alkyl groups. The positions of these substitutions would be directed by the existing methoxy (B1213986) and isopropyl groups.

Ethoxylation: The methoxy group on the aromatic ring can potentially be cleaved to a hydroxyl group, which can then be re-alkylated with an ethyl group (ethoxylation) or other alkyl groups. For example, vanillin can be alkylated to produce 4-ethoxy-3-methoxybenzaldehyde. researchgate.netui.ac.id This type of modification alters the lipophilicity and steric properties of the molecule, which can be crucial for its interaction with biological targets.

The following table provides a summary of potential structural modifications to the aromatic substituents of this compound.

| Modification | Reagents and Conditions | Expected Outcome |

| Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl3) | Introduction of an additional alkyl group on the aromatic ring. |

| Ethoxylation | Demethylation (e.g., BBr3) followed by Ethylation (e.g., Ethyl Iodide, Base) | Conversion of the methoxy group to an ethoxy group. |

| Nitration | Nitrating Mixture (HNO3, H2SO4) | Introduction of a nitro group on the aromatic ring. |

| Halogenation | Halogen (e.g., Br2), Lewis Acid | Introduction of a halogen atom on the aromatic ring. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic structure. nih.govorientjchem.org Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely employed for their balance of accuracy and computational efficiency in describing molecular systems, including those similar to 4-Methoxy-3-isopropylbenzyl alcohol. orientjchem.org

Geometry optimization calculations using DFT can predict key structural parameters. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its preferred spatial conformation. The electronic structure analysis reveals the distribution of electron density, which is fundamental to understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table presents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on standard bond lengths and angles for analogous molecular fragments.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-C (aromatic) | Average length of carbon-carbon bonds in the phenyl ring | ~ 1.39 Å |

| C-O (methoxy) | Length of the bond between the ring and the methoxy (B1213986) oxygen | ~ 1.37 Å |

| C-O (alcohol) | Length of the bond between the benzylic carbon and the alcohol oxygen | ~ 1.43 Å |

| C-C (isopropyl) | Length of the bond connecting the isopropyl group to the ring | ~ 1.52 Å |

| Bond Angles | ||

| C-C-C (ring) | Angle between adjacent carbons in the phenyl ring | ~ 120.0° |

| C-O-C (ether) | Angle of the methoxy group's ether linkage | ~ 118.0° |

| C-C-O (alcohol) | Angle involving the benzylic carbon and the alcohol group | ~ 111.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Table 2: Illustrative FMO Analysis and Reactivity Descriptors Values are representative for similar aromatic compounds as direct calculations for this compound are not available in the cited literature.

| Parameter | Symbol | Typical Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.0 to -9.0 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to 1.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.0 to 10.0 | Chemical stability and reactivity researchgate.net |

| Chemical Hardness | η | 2.5 to 5.0 | Resistance to electronic change |

| Chemical Softness | S | 0.2 to 0.4 | Ease of electronic change researchgate.net |

Computational methods can predict key thermodynamic properties, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). unizin.org The Gibbs free energy change is particularly important as it determines the spontaneity of a chemical process under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a value of zero signifies equilibrium. unizin.org

For reactions involving this compound, such as its oxidation to the corresponding aldehyde, DFT calculations can estimate the ΔG of the reaction, providing insight into its feasibility without performing the experiment. These calculations are crucial for understanding reaction equilibria and predicting product distributions.

Mechanistic Investigations through Computational Modeling (e.g., elucidation of reaction pathways, transition state analysis)

Computational modeling is a powerful asset for mapping out the step-by-step pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. nih.gov

Methods like transition path sampling (TPS) and DFT-based transition state searches are employed to study reaction dynamics. nih.govmanchester.ac.uk For a molecule like this compound, this could involve modeling its synthesis or its participation in a reaction, such as an esterification or oxidation. The analysis provides the activation energy (the energy barrier that must be overcome), which is directly related to the reaction rate. nih.gov These computational approaches can distinguish between different possible mechanisms, revealing the most likely pathway a reaction will follow. nih.gov

Analysis of Configurational Stability and Rotational Barriers in Related Systems

Molecules that are not completely rigid can exist in different spatial arrangements known as conformations. Computational analysis can determine the relative stability of these conformers and the energy barriers to rotation around single bonds.

For benzyl (B1604629) alcohol, a structurally related parent compound, computational and spectroscopic studies have investigated the rotational barrier of the hydroxymethyl (-CH₂OH) group. researchgate.net These studies revealed that the most stable conformation is a gauche form, where the O-H bond is oriented towards the π-electrons of the aromatic ring. The barrier to rotation around the C-C bond connecting the CH₂OH group to the ring has been determined to be a key factor in its conformational dynamics. In a similar molecule, the tunneling barrier was determined to be approximately 248 cm⁻¹. researchgate.net For this compound, similar analyses would focus on the rotation of the methoxy, isopropyl, and hydroxymethyl groups to identify the lowest energy conformer and understand its structural flexibility.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 4-Methoxy-3-isopropylbenzyl alcohol. These techniques probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint of the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of an alcohol will typically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. spectroscopyonline.com For example, the FTIR spectrum of 4-ethoxy-3-methoxy benzyl (B1604629) alcohol clearly indicates the presence of the hydroxyl group. researchgate.net The C-O stretching vibration in primary alcohols like this compound is expected to appear in the 1000-1075 cm⁻¹ region. spectroscopyonline.com The presence of an isopropyl group can be identified by characteristic bands, such as one around 1380 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with aromatic rings. The UV-Vis spectrum of benzyl alcohol shows adsorption in the UV region, and this technique can be used to monitor reactions involving such compounds. researchgate.net The spectrum for the related compound 4-hydroxy-3-methoxy-benzyl alcohol is also available for reference. spectrabase.com

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity and the yield of a reaction.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Yield Determination

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a mixture. shimadzu.com GC-MS is a standard method for the quality assessment of products like hand sanitizers, where it is used to quantify alcohol content and detect impurities. fda.gov The analysis of various benzyl alcohol derivatives and other organic compounds in different extracts is often performed using GC-MS. researchgate.netspectrabase.com This technique is suitable for determining the purity and yield of this compound, provided it is sufficiently volatile and thermally stable. Retention indices, such as the Kovats retention index, are used to aid in the identification of compounds in GC. nih.gov

Liquid Chromatography (LC) and High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For non-volatile or thermally sensitive compounds, LC is the method of choice. HPLC methods have been developed for the analysis of similar compounds like 4-Isopropylbenzyl alcohol and 4-Ethoxy-3-methoxybenzyl alcohol. sielc.comsielc.com These methods often use reverse-phase columns with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.comsielc.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for quantitative analysis. nih.gov HPLC analysis has been used to confirm the purity of commercially available 4-Isopropylbenzyl alcohol, with purities of 98% reported. selleckchem.com

Advanced Material Characterization Techniques for Catalysts and Solid Products

In many synthetic routes, catalysts are employed to facilitate the reaction. The characterization of these catalysts is crucial for understanding their activity and stability.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to study the morphology and particle size of catalysts. For example, in the catalytic oxidation of benzyl alcohol, TEM was used to determine the morphology and mean particle diameter of palladium nanoparticles supported on graphitic carbon nitride (g-C₃N₄). mdpi.com SEM analysis has been used to study the surface morphology of single crystals of related compounds like 3-hydroxy-4-methoxybenzaldehyde. nih.gov

Brunauer–Emmett–Teller (BET) surface area analysis: BET analysis is used to determine the specific surface area of a material, which is an important parameter for heterogeneous catalysts. In the study of Pd/g-C₃N₄ catalysts, N₂-BET was used for comprehensive characterization. mdpi.com

Powder X-ray Diffraction (PXRD): PXRD is a technique used to identify the crystalline phases of a solid material and to determine its crystal structure. It was used to characterize the Pd/g-C₃N₄ catalysts in the solvent-free selective catalytic oxidation of benzyl alcohol. mdpi.com

Q & A

Basic: What synthetic routes are recommended for preparing 4-Methoxy-3-isopropylbenzyl alcohol in laboratory settings?

Methodological Answer:

A common approach involves the Friedel-Crafts alkylation of 3-isopropyl-4-methoxybenzaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternative routes may employ catalytic hydrogenation of corresponding ketones. For regioselective introduction of the isopropyl group, consider using tert-butyl or isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How does the 3-isopropyl substituent influence the electronic and steric properties of 4-Methoxybenzyl alcohol derivatives in nucleophilic reactions?

Methodological Answer:

The 3-isopropyl group introduces steric hindrance, reducing accessibility to the benzyl alcohol’s hydroxyl group. Electronically, the isopropyl group is weakly electron-donating via hyperconjugation, which may slightly deactivate the aromatic ring toward electrophilic substitution. To assess these effects, compare reaction rates (e.g., esterification with acetyl chloride) between this compound and its non-substituted analog. Computational studies (DFT) can quantify steric/electronic parameters like Hammett constants .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8 ppm (methoxy OCH₃), and δ 4.6 ppm (benzyl CH₂OH).

- ¹³C NMR : Peaks near δ 22 ppm (isopropyl CH₃), δ 55 ppm (OCH₃), and δ 65 ppm (CH₂OH).

- GC-MS : Use a polar column (e.g., DB-5) to confirm purity and molecular ion ([M]⁺ at m/z 180 for C₁₁H₁₆O₂).

- FTIR : O–H stretch (~3200–3400 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹) .

Advanced: How can contradictions in reported synthetic yields be resolved when using different catalytic systems?

Methodological Answer:

Yield discrepancies often arise from variations in catalyst loading, solvent polarity, or reaction time. For example, Pd/C-catalyzed hydrogenation may yield 80–90% under H₂ (1 atm, 25°C), while NaBH₄ reductions may yield 60–70% due to competing side reactions. To resolve contradictions:

Standardize reaction conditions (solvent, temperature, catalyst/substrate ratio).

Use kinetic studies (e.g., in situ IR) to monitor reaction progress.

Compare byproduct profiles via LC-MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention.

- Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced: How do solvent effects modulate the stability of this compound during esterification?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in esterification by solvating the nucleophile (e.g., acetic anhydride). Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding with the hydroxyl group. To optimize stability:

Conduct kinetic studies in varying solvents.

Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

Adjust reaction temperature to minimize solvent-specific side reactions .

Table 1: Comparative Physical Properties of Related Benzyl Alcohols

Advanced: What strategies address regioselectivity challenges in synthesizing this compound?

Methodological Answer:

To achieve regioselective isopropyl substitution at the 3-position:

Use directing groups (e.g., nitro) during electrophilic substitution, followed by reduction.

Employ Suzuki-Miyaura coupling with 3-bromo-4-methoxybenzyl alcohol and isopropylboronic acid.

Optimize steric control via bulky catalysts (e.g., Pd(PPh₃)₄) .

Basic: What are the applications of this compound in pharmaceutical research?

Methodological Answer:

This compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.